Cas no 1803588-39-7 (5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide)

5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
-
- MDL: MFCD28145257
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-195031-0.05g |
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide |
1803588-39-7 | 95% | 0.05g |
$179.0 | 2023-09-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055926-1g |
5-(Hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide |
1803588-39-7 | 95% | 1g |
¥3808.0 | 2023-04-01 | |
Aaron | AR01BI15-250mg |
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide |
1803588-39-7 | 95% | 250mg |
$552.00 | 2025-02-09 | |
Enamine | EN300-195031-10g |
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide |
1803588-39-7 | 95% | 10g |
$3315.0 | 2023-09-17 | |
Enamine | EN300-195031-5g |
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide |
1803588-39-7 | 95% | 5g |
$2235.0 | 2023-09-17 | |
Aaron | AR01BI15-5g |
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide |
1803588-39-7 | 95% | 5g |
$3099.00 | 2023-12-14 | |
Aaron | AR01BI15-500mg |
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide |
1803588-39-7 | 95% | 500mg |
$852.00 | 2025-02-09 | |
Aaron | AR01BI15-10g |
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide |
1803588-39-7 | 95% | 10g |
$4584.00 | 2023-12-14 | |
A2B Chem LLC | AW15101-50mg |
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide |
1803588-39-7 | 95% | 50mg |
$224.00 | 2024-04-20 | |
Aaron | AR01BI15-50mg |
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide |
1803588-39-7 | 95% | 50mg |
$272.00 | 2025-02-09 |
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide 関連文献
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamideに関する追加情報
Introduction to 5-(Hydrazinecarbonyl)-N,2,4-Trimethyl-1H-Pyrrole-3-Carboxamide (CAS No. 1803588-39-7)
5-(Hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide (CAS No. 1803588-39-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a promising candidate for various therapeutic applications.
The molecular structure of 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide consists of a pyrrole ring substituted with a hydrazinecarbonyl group and three methyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity profiles, which are crucial for its biological activities. The hydrazinecarbonyl group is known for its ability to form stable complexes with metal ions, while the methyl groups contribute to the overall hydrophobicity and lipophilicity of the molecule.
Recent studies have highlighted the potential of 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide in various biological contexts. One notable area of research is its anti-inflammatory properties. In vitro experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide has also been investigated for its antioxidant properties. Free radicals and oxidative stress are implicated in a wide range of diseases, including neurodegenerative disorders and cardiovascular diseases. Preliminary studies have demonstrated that this compound can scavenge free radicals and protect cells from oxidative damage, making it a potential candidate for developing antioxidant therapies.
The pharmacokinetic properties of 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide have also been studied to evaluate its suitability as a drug candidate. In animal models, this compound has shown good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The half-life of the compound is moderate, allowing for once-daily dosing regimens in clinical settings.
To further understand the mechanism of action of 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide, researchers have conducted molecular docking studies and in vitro enzyme assays. These studies have revealed that the compound interacts with specific protein targets involved in inflammatory pathways and oxidative stress responses. For example, it has been shown to bind to nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation, thereby inhibiting its activation.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide in human subjects. Early-phase trials have reported promising results, with the compound demonstrating good tolerability and a favorable safety profile. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide (CAS No. 1803588-39-7) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its mechanisms of action and clinical applications, paving the way for new treatments in various disease areas.
1803588-39-7 (5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide) 関連製品
- 2034403-51-3(4-methoxy-N-{5-(thiophen-2-yl)furan-2-ylmethyl}benzamide)
- 2680795-89-3(2-phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 1807193-60-7(3-Nitro-5-phenylisonicotinonitrile)
- 1179023-85-8(1-{(1,2,3,4-Tetrahydronaphthalen-1-yl)aminomethyl}cyclohexan-1-ol)
- 1203035-99-7(3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea)
- 1806397-89-6(3,6-Difluoro-2-(trifluoromethoxy)toluene)
- 110637-57-5((2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid)
- 2228559-96-2(2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine)
- 953915-98-5(N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-3-methoxybenzamide)
- 2171758-43-1(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylhexanoic acid)



